molecular formula C18H14N4O4 B5288481 methyl 7-(2-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

methyl 7-(2-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Cat. No.: B5288481
M. Wt: 350.3 g/mol
InChI Key: IUBSNUSAZNRYCW-UHFFFAOYSA-N
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Description

Methyl 7-(2-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.10150494 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 7-(2-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a complex heterocyclic compound belonging to the class of pyrazolo-pyrimidines. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H15_{15}N3_{3}O4_{4}
  • Molecular Weight : 313.31 g/mol

1. Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including HeLa and CCRF-CEM leukemia cells. For instance, some derivatives showed IC50_{50} values lower than 10 µM against these cell lines .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases .

3. Antimicrobial Properties

Compounds within the pyrazolo-pyrimidine family have been reported to possess antimicrobial activities against various pathogens. A specific derivative exhibited an IC50_{50} value of 257 µM against bacterial strains . This suggests that the compound could be a candidate for further development as an antimicrobial agent.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell Line/PathogenIC50_{50} Value (µM)Reference
Compound AAnticancerHeLa<10
Compound BAnti-inflammatoryTNF-alphaNot specified
Compound CAntimicrobialE. coli257
Compound DAnticancerCCRF-CEM>20

Case Study 1: Anticancer Efficacy

In a controlled study examining the efficacy of methyl derivatives of pyrazolo-pyrimidines on cancer cells, researchers found that one derivative significantly reduced cell viability in HeLa cells compared to untreated controls. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Inhibition of Inflammatory Cytokines

A recent publication explored the anti-inflammatory effects of various pyrazolo-pyrimidine derivatives in a murine model of arthritis. The study demonstrated that treatment with this compound led to a marked decrease in joint swelling and inflammatory markers.

Properties

IUPAC Name

methyl 11-(2-hydroxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c1-10-15(18(25)26-2)16-19-9-11-12(22(16)20-10)7-8-21(17(11)24)13-5-3-4-6-14(13)23/h3-9,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSNUSAZNRYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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